Senexin B (P15) Target Binding Affinity: Superior Potency vs. Senexin A
Senexin B demonstrates a significant improvement in binding affinity for CDK8 and CDK19 compared to its predecessor, Senexin A. Specifically, Senexin B exhibits Kd values of 140 nM for CDK8 and 80 nM for CDK19 . In contrast, Senexin A exhibits markedly weaker binding, with Kd values of 830 nM for CDK8 and 310 nM for CDK19 . This represents an approximately 6-fold and 4-fold enhancement in binding affinity, respectively, making Senexin B a more potent and effective tool compound for target engagement studies.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | CDK8: 140 nM; CDK19: 80 nM |
| Comparator Or Baseline | Senexin A: CDK8: 830 nM; CDK19: 310 nM |
| Quantified Difference | ~6-fold improvement for CDK8; ~4-fold improvement for CDK19 |
| Conditions | Biochemical assay; ATP-competitive binding |
Why This Matters
This quantitative potency advantage directly translates to a lower effective concentration required in cellular and in vivo assays, reducing the risk of off-target effects and enabling more robust target engagement.
